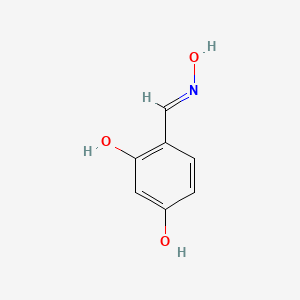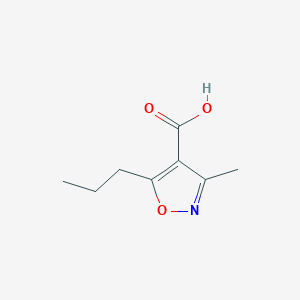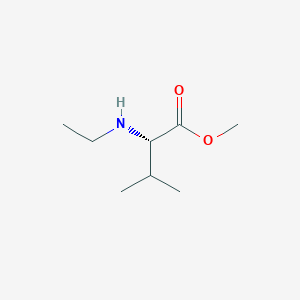
2,4-Dihydroxybenzaldehyde oxime
Übersicht
Beschreibung
2,4-Dihydroxybenzaldehyde oxime is a chemical compound with the linear formula C7H7NO3 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of 2,4-Dihydroxybenzaldehyde oxime can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . Another method involves mixing and stirring 2,4-dihydroxybenzaldehyde and water, then dropping hydroxyl amine hydrochloride .Molecular Structure Analysis
The molecular structure of 2,4-Dihydroxybenzaldehyde oxime is represented by the linear formula C7H7NO3 . Its molecular weight is 153.139 .Chemical Reactions Analysis
2,4-Dihydroxybenzaldehyde undergoes regioselective mono-benzylation reaction under extremely mild basic conditions . It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .Physical And Chemical Properties Analysis
2,4-Dihydroxybenzaldehyde oxime is a white crystalline solid . It has a melting point of approximately 165-168℃ . It is insoluble in water but soluble in some organic solvents such as ethanol and dimethylformamide .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
2,4-Dihydroxybenzaldehyde oxime serves as a precursor in the synthesis of various bioactive compounds. It is used in the two-step synthesis of ethyl 3,5-dibromo-2,4-dihydroxycinnamate, which has potential applications in medicinal chemistry .
Polymer Formation
This compound is involved in the formation of polymers such as the 2,4-dihydroxybenzaldehyde oxime-formaldehyde polymer. These polymers have been studied for their ability to form complexes with metals like vanadium(IV) and dioxouranium(VI), indicating potential use in materials science .
Chemical Curing of Natural Rubber
A novel method for chemically curing natural rubber at low temperatures involves the use of 2,4-dihydroxybenzaldehyde oxime. This process enhances the crosslinking between natural rubber molecular chains, which could lead to improved material properties .
Antibacterial Activity
Research studies have explored the antibacterial activity of Schiff bases synthesized from 2,4-dihydroxybenzaldehyde oxime. These compounds have been tested against various bacterial strains, showing potential as antibacterial agents .
Synthesis of Hydrazones and Quinazolines
The compound is used in the synthesis of hydrazones and quinazolines by reacting with different hydrazides. These synthesized compounds have applications in pharmaceuticals and agrochemicals .
MilliporeSigma - 2,4-Dihydroxybenzaldehyde Springer - A novel chemical route for low-temperature curing of natural rubber RSC Publishing - Effective methods for the synthesis of hydrazones, quinazolines CORE - 2,4-Dihydroxybenzaldehyde oxime-formaldehyde polymer Springer - Synthesis, biological activities and docking studies of novel 2,4
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(E)-hydroxyiminomethyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAZXUFZAYNWTP-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5399-68-8 | |
| Record name | Benzaldehyde, 2,4-dihydroxy-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxybenzaldehyde oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dihydroxybenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dihydroxybenzaldehyde oxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J6S5QG27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 2,4-Dihydroxybenzaldehyde oxime-formaldehyde polymer as a ligand in the research?
A1: The research highlights the ability of 2,4-Dihydroxybenzaldehyde oxime-formaldehyde polymer (2,4-DBO-F) to act as a polymeric ligand, forming complexes with various metal ions. [] This is significant because polymeric ligands can lead to the creation of materials with unique properties, potentially impacting fields like catalysis, material science, and coordination chemistry. The study specifically investigated its interaction with Cu(II), Ni(II), Co(II), Zn(II), oxovanadium(IV), and dioxouranium(VI) ions. [] Further research could explore the properties and potential applications of these metal-ligand complexes.
Q2: What spectroscopic techniques were used to characterize the 2,4-Dihydroxybenzaldehyde oxime-formaldehyde polymer metal complexes and what information did they provide?
A2: The research utilized Infrared (IR) spectroscopy to analyze the structure of the synthesized polychelates. [] Shifts in the IR spectra compared to the free ligand provided information about the coordination sites of the metal ions with the 2,4-DBO-F polymer. Additionally, reflectance spectral data, alongside magnetic moment measurements, offered insights into the geometry and electronic structure of the metal complexes. [] These characterization techniques are crucial for understanding the nature of the metal-ligand bonding and the properties of the resulting complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)

![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)

![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)




![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)

